molecular formula C9H11F2NO2 B2614553 5-(Difluoromethyl)-1-propan-2-ylpyrrole-3-carboxylic acid CAS No. 2248325-42-8

5-(Difluoromethyl)-1-propan-2-ylpyrrole-3-carboxylic acid

Cat. No.: B2614553
CAS No.: 2248325-42-8
M. Wt: 203.189
InChI Key: LTVRCODOLUKYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “5-(Difluoromethyl)-1-propan-2-ylpyrrole-3-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 5-position with a difluoromethyl group and at the 1-position with a propan-2-yl group. Additionally, a carboxylic acid functional group is attached to the 3-position of the pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the difluoromethyl group, and the attachment of the propan-2-yl and carboxylic acid groups. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl group could introduce some degree of polarity to the molecule, and the carboxylic acid group could allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions. The difluoromethyl group can be involved in various reactions, including nucleophilic, electrophilic, and radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the difluoromethyl group could affect the compound’s polarity and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase and is used in the treatment of various conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the interest in difluoromethylated compounds in various fields, there could be many exciting possibilities for this molecule .

Properties

IUPAC Name

5-(difluoromethyl)-1-propan-2-ylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-5(2)12-4-6(9(13)14)3-7(12)8(10)11/h3-5,8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVRCODOLUKYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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